molecular formula C17H13FN4 B10928304 7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10928304
M. Wt: 292.31 g/mol
InChI Key: YTBDVGMLZIVAMO-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with phenyl and fluorophenyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the desired compound with excellent efficiency . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for large-scale synthesis due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenyl and fluorophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Jones reagent for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind selectively to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H13FN4

Molecular Weight

292.31 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13FN4/c18-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)

InChI Key

YTBDVGMLZIVAMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)F

Origin of Product

United States

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